N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-4-cyclopropyloxane-4-carboxamide
Description
N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-4-cyclopropyloxane-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a 1,3-oxazole ring substituted with a 4-chlorophenyl and a methyl group, linked to a cyclopropyloxane carboxamide moiety. Such compounds are often explored for their potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-4-cyclopropyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-13-18(14-2-6-16(21)7-3-14)26-17(23-13)12-22-19(24)20(15-4-5-15)8-10-25-11-9-20/h2-3,6-7,15H,4-5,8-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBUAWYHVNNUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CNC(=O)C2(CCOCC2)C3CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-4-cyclopropyloxane-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Substitution reactions:
Coupling with cyclopropyloxane: The final step involves coupling the oxazole derivative with a cyclopropyloxane carboxylic acid or its derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-4-cyclopropyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of car
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